molecular formula C6H5F3N2 B14036996 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- CAS No. 1315611-83-6

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-

Cat. No.: B14036996
CAS No.: 1315611-83-6
M. Wt: 162.11 g/mol
InChI Key: MILXNEJKBSDOTA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of fluorinated compounds often employs scalable methods such as continuous flow chemistry and batch processing. These methods ensure high yields and purity while minimizing the environmental impact. The use of non-ozone depleting difluorocarbene reagents has also been adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Difluorocarbene Reagents: For difluoromethylation.

    Metal Catalysts: Such as palladium and nickel for cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6-(Difluoromethyl)-5-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-5-fluoropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high binding affinity and metabolic stability .

Properties

CAS No.

1315611-83-6

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

6-(difluoromethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11)

InChI Key

MILXNEJKBSDOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)N

Origin of Product

United States

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